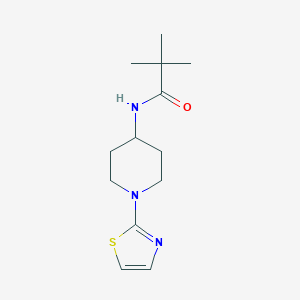

N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide, also known as TPA023, is a compound that belongs to the class of thiazole-containing compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.

Applications De Recherche Scientifique

Metabolic Pathway and Anti-Inflammatory Applications

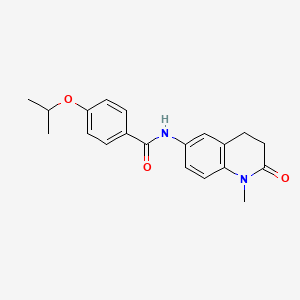

- Identification of Metabolites and Anti-Atopic Dermatitis Activity : KRO-105714, a derivative related to N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide, exhibits anti–atopic dermatitis activity through the suppression of the sphingosylphosphorylcholine receptor. The study detailed the identification of its metabolites in human liver microsomes, highlighting its potential as a therapeutic agent for inflammation (Min Song et al., 2014).

Antimicrobial and Antifungal Activities

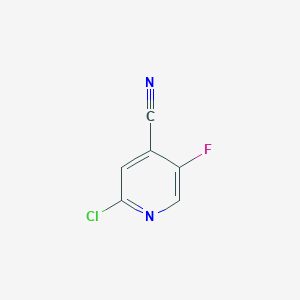

- Synthesis and Anti-Microbial Study of Substituted 2-Aminobenzothiazoles Derivatives : Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, explored their docking properties and antimicrobial activity, revealing potent antimicrobial potential against resistant strains (D. G. Anuse et al., 2019).

Antitumor and Antiproliferative Effects

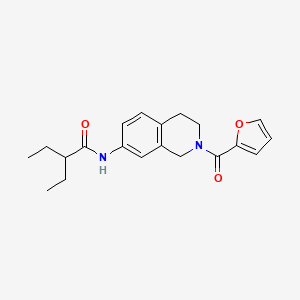

- Synthesis and Anti-Arrhythmic Activity : A study on piperidine-based 1,3-thiazole derivatives demonstrated significant anti-arrhythmic activity, suggesting a potential for therapeutic applications in arrhythmia management (H. Abdel‐Aziz et al., 2009).

- Potent Bithiazole Correctors for Cystic Fibrosis Therapy : Investigation into bithiazole analogues, including N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, showed improved corrector activity for the treatment of cystic fibrosis, highlighting the importance of molecular structure in drug effectiveness (G. Yu et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives can behave unpredictably when they enter physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the physiological system they interact with .

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biological target they interact with.

Cellular Effects

Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on related thiazole derivatives suggest that these compounds can have both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide in animal models have not yet been reported. Studies on related thiazole derivatives suggest that the effects of these compounds can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with a variety of enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters and binding proteins, and can influence their own localization or accumulation within cells .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-13(2,3)11(17)15-10-4-7-16(8-5-10)12-14-6-9-18-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQANOLYYURJOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(CC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)